Oxetane-3-sulfonyl chloride
Overview
Description
Oxetane-3-sulfonyl chloride is a chemical compound with the CAS Number: 1393585-06-2 . It has a molecular weight of 156.59 . It is a useful research chemical .
Synthesis Analysis
Oxetanes can be synthesized from native alcohol substrates . The generality of the approach is demonstrated by the application in late-stage functionalization chemistry . The reaction is tolerant to a wide range of polar functionalities and is suitable for array formats .
Molecular Structure Analysis
The molecular structure of Oxetane-3-sulfonyl chloride is represented by the Inchi Code: 1S/C3H5ClO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2 . The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy .
Chemical Reactions Analysis
Oxetanes undergo ring-opening reactions as a synthetic tool . The reaction is modeled and shown to proceed via an SN2 transition structure and is sensitive to epoxide substitution .
Physical And Chemical Properties Analysis
Oxetanes are strained four-membered heterocycles containing an oxygen atom . They are known for their unique properties such as low molecular weight, high polarity, and marked three-dimensionality .
Scientific Research Applications
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Medicinal Chemistry
- Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
- These applications have driven numerous studies into the synthesis of new oxetane derivatives .
- Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .
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Chemical Space Exploration
- This paper focuses on new derivatives bearing an oxetane group to extend accessible chemical space for further identification of kinase inhibitors .
- Known as a nonclassical isoster of the carbonyl group, due to its high polarity and great ability to function as an acceptor of hydrogen bond, oxetane seems to be an attractive and underexplored structural motif in medicinal chemistry .
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Synthesis of New Oxetane Derivatives
- The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
- These applications have driven numerous studies into the synthesis of new oxetane derivatives .
- This includes the synthesis of oxetane derivatives by intramolecular cyclization, [2+2] and formal [2+2] cycloadditions, and synthesis of oxetane derivatives from oxetane-containing building blocks .
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Amino-Oxetanes as Amide Isosteres
- Amino-oxetanes offer exciting potential as bioisosteres for benzamides—extremely common pharmacophores—but are rarely examined due to the lack of available synthetic methods .
- A class of reactions for sulfonyl fluorides to form amino-oxetanes has been described, which forms planar oxetane carbocations simply on warming .
- This disconnection, comparable to a typical amidation, will allow the application of vast existing amine libraries .
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Ring-Opening and Ring-Expansion Reactions of Oxetanes
- Oxetanes have been found to undergo new reactions with many reagents such as acyl chlorides, silyl chlorides, phosphonyl chlorides, alkyl chlorides, aryl esters, thio esters, phosphonic acids, carboxylic acids, thiols, and phenols using suitable quaternary onium salts or crown ether complexes as catalysts .
- More recently, anionic ring-opening polymerization of certain oxetane monomers such as (3-methyl-3-hydroxymethyl)oxetane and (3-ethyl-3-hydroxymethyl)oxetane, which have hydroxyl groups, has been found. This is catalyzed by potassium tert-butoxide and 18-crown-6-ether complex, and an anionic ring-opening alternating co-polymerization of oxetane monomers with cyclic carboxylic anhydrides .
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Photoredox Catalysis
Safety And Hazards
Future Directions
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They offer exciting potential as bioisosteres for benzamides . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality .
properties
IUPAC Name |
oxetane-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQMLRRDOKKVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxetane-3-sulfonyl chloride | |
CAS RN |
1393585-06-2 | |
Record name | oxetane-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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